1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone
Description
1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a morpholino group at the 2-position and a pyridin-4-ylthio-ethanone moiety at the 6(7H)-yl position. This scaffold is notable for its structural complexity, combining a bicyclic aromatic system with sulfur and oxygen-containing functional groups.
Properties
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c23-16(12-25-14-1-3-18-4-2-14)22-10-13-9-19-17(20-15(13)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSZJVGLLQHYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step synthetic procedures that include the formation of the pyrrolopyrimidine core, attachment of the morpholino group, and introduction of the pyridin-4-ylthio moiety. Typical reaction conditions often include the use of catalysts, specific solvents, and carefully controlled temperatures to facilitate the formation of the desired compound without producing significant by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may be optimized through techniques such as flow chemistry, which allows for continuous production, and the use of more efficient catalysts and reagents to reduce costs and environmental impact. These methods help in scaling up the production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction type involves the addition of oxygen or the removal of hydrogen, often requiring oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions remove oxygen or add hydrogen, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving the replacement of one functional group with another, common reagents might include halogenating agents or nucleophiles.
Common Reagents and Conditions
The compound interacts with a range of reagents, depending on the desired reaction:
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as phosphorus tribromide, and nucleophiles like amines or thiols.
Major Products Formed
The reaction products will vary based on the specific reagents and conditions used, but may include oxidized, reduced, or substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
The primary applications of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone lie in its potential therapeutic effects against various diseases:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. The pyrrolo-pyrimidine structure is known for its ability to modulate signaling pathways critical in tumor growth and metastasis .
- Antiviral Properties : Similar compounds have shown effectiveness against viral infections by targeting viral enzymes or host cell receptors. The presence of the morpholino group may enhance these interactions .
- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory mediators positions it as a candidate for treating inflammatory diseases. This is particularly relevant in conditions where kinase inhibition can reduce inflammation .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the retention of functional groups while optimizing yield and purity. Common methods include:
- Pd-Catalyzed Reactions : These reactions are crucial for forming carbon-sulfur bonds within the compound's structure, enhancing its biological activity .
- Functional Group Modifications : Researchers often modify the compound to create analogs with improved pharmacological profiles or to explore structure-activity relationships .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- In Vitro Studies : Research has demonstrated that compounds with similar structures can inhibit specific kinases associated with cancer cell proliferation. For example, one study reported an IC50 value of against HepG2 liver cancer cells for a related pyrrolo-pyrimidine derivative .
- Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds often act as enzyme inhibitors within critical signaling pathways such as PI3K/Akt/mTOR, which are pivotal in cancer biology .
Mechanism of Action
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone's mechanism of action would likely involve specific interactions with molecular targets, such as enzymes or receptors. The compound’s binding to these targets could result in modulation of biological pathways, potentially leading to therapeutic effects. The exact pathways and mechanisms would depend on its specific bioactivity and the targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, a comparative analysis with structurally or functionally related molecules is essential:
Key Observations
Core Structure Influence :
- The pyrrolo[3,4-d]pyrimidine core in the target compound is distinct from thiazolo[4,5-d]pyrimidine (IDPU) and pyrido[4,3-d]pyrimidine (Preparation 46, ). These bicyclic systems exhibit varied electronic properties, affecting binding to biological targets. For example, IDPU’s thiazolo-pyrimidine scaffold enhances neuroprotective activity via dopamine receptor modulation , whereas oxadiazole derivatives (e.g., 2a) prioritize antimicrobial effects .
Substituent Effects: The morpholino group in the target compound may improve solubility and pharmacokinetics compared to IDPU’s urea group or Preparation 46’s indenylamino group. The pyridin-4-ylthio-ethanone substituent introduces sulfur-based reactivity, analogous to the thioether linkage in antimicrobial oxadiazoles (e.g., 2a and 2b) . Para-substitution on aromatic rings (e.g., 4-dimethylaminophenyl in 2a) correlates with enhanced bioactivity, a trend that may extend to the target compound’s pyridinyl group .
Synthetic Accessibility: The target compound’s synthesis likely involves cyclization and substitution steps similar to Preparation 46 , but its morpholino and pyridinylthio groups require specialized reagents (e.g., morpholine and pyridine-4-thiol), increasing complexity compared to simpler oxadiazoles .
Biological Activity
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that belongs to the pyrrolopyrimidine class. This compound is notable for its potential biological activities, particularly in the fields of oncology and virology. The unique structural features of this compound, including the morpholino and pyridinylthio groups, suggest a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 357.4 g/mol. Its structure includes a pyrrolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 2034224-15-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and receptors involved in cell proliferation and survival pathways. For example, compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis .
Anticancer Activity
Preliminary studies indicate that this compound exhibits antitumor properties. Research has demonstrated that derivatives of pyrrolopyrimidines can induce apoptosis in cancer cells and inhibit their proliferation. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, with IC50 values ranging from 29 to 59 µM in some cases .
Case Study: In Vitro Studies
In vitro studies have evaluated the efficacy of similar compounds against breast cancer cell lines. For example, one study reported that a related compound significantly inhibited the migration and invasion of breast cancer cells while inducing apoptosis .
Antiviral and Anti-inflammatory Effects
Beyond its anticancer potential, there are indications that this compound may also possess antiviral and anti-inflammatory properties. The presence of specific functional groups allows for interactions that could inhibit viral replication or modulate inflammatory pathways, although further research is necessary to elucidate these effects fully.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Observations |
|---|---|
| Antitumor | Induces apoptosis; inhibits proliferation |
| Antiviral | Potential inhibition of viral replication |
| Anti-inflammatory | Modulation of inflammatory pathways |
Q & A
Q. What are the established synthetic routes for preparing 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone?
Methodological Answer: The synthesis typically involves multi-step protocols. A common approach includes:
Core Scaffold Formation : Cyclization of substituted pyrimidine intermediates with morpholine derivatives under reflux conditions (e.g., using DMF as a solvent at 120°C).
Thioether Linkage Introduction : Coupling the pyrrolopyrimidine core with pyridin-4-ylthio groups via nucleophilic substitution or Mitsunobu reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product.
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Morpholine, DMF, 120°C, 12h | 65–70 | >95% | |
| 2 | 4-Mercaptopyridine, DIAD, THF, 0°C→RT | 50–55 | >90% |
Q. How is the structural identity of this compound validated in academic research?
Methodological Answer:
Q. What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .
- Antiproliferative Activity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination .
- Solubility/Permeability : Use shake-flask method (PBS, pH 7.4) and Caco-2 cell monolayers for bioavailability predictions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Modifications :
- Assay Design :
Q. SAR Data Example :
| Derivative | R Group (Morpholino Replacement) | IC50 (EGFR, nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | Morpholino | 15.2 | 8.5 |
| D1 | Piperazine | 18.7 | 22.3 |
| D2 | Thiomorpholine | 12.4 | 5.1 |
Q. What computational strategies predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., EGFR: PDB 1M17). Focus on hydrogen bonds with pyridylthio sulfur and morpholino oxygen .
- ADMET Prediction (SwissADME) :
- LogP: ~2.1 (moderate lipophilicity).
- CYP450 Metabolism: High risk of 3A4-mediated oxidation; prioritize metabolically stable analogs .
Q. How should researchers resolve contradictions in biological assay data?
Methodological Answer:
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-EGFR levels) if ADP-Glo™ results are inconsistent .
- Control Variables : Standardize cell passage numbers, serum concentrations, and assay temperatures to reduce variability .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
